molecular formula C19H10ClF3N2S B3034940 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 252060-03-0

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No. B3034940
CAS RN: 252060-03-0
M. Wt: 390.8 g/mol
InChI Key: VSLDLCLARPAILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (2C6TN) is a synthetic compound that has become increasingly popular for use in scientific research due to its unique properties and potential applications. This compound is a derivative of nicotinonitrile and has a wide range of biochemical and physiological effects, making it an ideal candidate for laboratory experiments and research studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by (Guna, Bhadani, Purohit, & Purohit, 2015) synthesized derivatives of nicotinonitrile, including compounds similar to your compound of interest, and tested their antimicrobial activity against various bacteria and fungi. The structure of the products was confirmed using various spectral and analytical methods.

Antimicrobial Agents for the Plastic Industry

  • Research conducted by (Zaiton, Assem, Arafa, Momen, & Said, 2018) involved the synthesis of new biocidal compounds using a similar process. These compounds were used to enhance the antimicrobial properties of plastics like LDPE, HDPE, and polystyrene.

Nitrile Sulphides in Cycloaddition Reactions

  • A 1981 study by (Damas, Gould, Harding, Paton, Ross, & Crosby) demonstrated the use of nitrile sulphides in 1,3-dipolar cycloaddition to various carbonyl groups, leading to the synthesis of 1,3,4-oxathiazoles, a process relevant to the synthesis of compounds like your compound of interest.

Anti-Inflammatory Applications

  • A paper by (Karande & Rathi, 2017) explored the synthesis of derivatives similar to your compound and their potential as anti-inflammatory agents. These compounds were tested using the carrageenan-induced paw edema test in rats.

Cytotoxicity Assays and Molecular Structure Optimization

High Refractive Index Materials

  • A study by (Tapaswi, Choi, Jeong, Ando, & Ha, 2015) synthesized transparent polyimides using thiophenyl-substituted benzidines, a category under which your compound falls. These materials exhibited high refractive indices and small birefringences, making them suitable for optical applications.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDLCLARPAILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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